molecular formula C10H11N3O2S2 B215464 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B215464
M. Wt: 269.3 g/mol
InChI Key: HLBNUYUJDSXXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes both thiadiazole and thiophene moieties, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves the reaction of 5-(ethoxymethyl)-1,3,4-thiadiazole-2-amine with 2-thiophenecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, thereby increasing the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the nitro group can produce the corresponding amine derivative.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It can be used as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit the activity of certain enzymes, leading to the disruption of key metabolic pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer effects could be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can be compared with other thiadiazole derivatives, such as:

  • N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
  • N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
  • N-[5-(propyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

These compounds share a similar core structure but differ in the substituents attached to the thiadiazole ring. The presence of different substituents can significantly affect the chemical reactivity and biological activity of these compounds. For instance, the ethoxymethyl group in this compound may enhance its solubility and bioavailability compared to its methyl or ethyl analogs.

Properties

Molecular Formula

C10H11N3O2S2

Molecular Weight

269.3 g/mol

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C10H11N3O2S2/c1-2-15-6-8-12-13-10(17-8)11-9(14)7-4-3-5-16-7/h3-5H,2,6H2,1H3,(H,11,13,14)

InChI Key

HLBNUYUJDSXXRJ-UHFFFAOYSA-N

SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC=CS2

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC=CS2

Origin of Product

United States

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